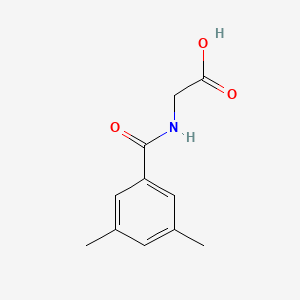

3,5-Dimethylhippuric acid

描述

属性

IUPAC Name |

2-[(3,5-dimethylbenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-3-8(2)5-9(4-7)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXECYTYPWZCYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177657 | |

| Record name | 3,5-Dimethylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23082-14-6 | |

| Record name | N-(3,5-Dimethylbenzoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23082-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023082146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylhippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3,5-dimethylphenyl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via 3,5-Dimethylbenzoyl Chloride Intermediate

The most common approach involves the acylation of glycine with 3,5-dimethylbenzoyl chloride. This method mirrors classical hippuric acid synthesis but requires tailored precursors and conditions.

Preparation of 3,5-Dimethylbenzoyl Chloride

Method A (CN105732365A):

-

Reactants: 3,5-Dimethylbenzoic acid (1 mol), thionyl chloride (2–3 mol)

-

Staged Reaction Protocol:

-

Insulation Phase: 35°C for 1 hour.

-

Heating Phase: Ramp to 45°C at 0.5°C/min (0.5 hours), then to 50°C at 1°C/min (0.5 hours).

-

Reflux Phase: 2–3 hours under reflux.

-

Method B (CN109851492A):

Acylation of Glycine

-

Procedure (Adapted from Hippuric Acid Synthesis):

Table 1: Comparison of 3,5-Dimethylbenzoyl Chloride Synthesis Methods

| Parameter | Method A (CN105732365A) | Method B (CN109851492A) |

|---|---|---|

| Thionyl Chloride (mol) | 2–3 | 5 |

| Total Time (hours) | 4–5 | 5–6 |

| Purity (%) | 99.8 | 99.6 |

| Yield (%) | 98.5 | 98.55 |

Direct Oxidation of Mesitylene Derivatives

An alternative route involves the oxidation of mesitylene (1,3,5-trimethylbenzene) to 3,5-dimethylbenzoic acid, followed by glycine conjugation.

Oxidation of Mesitylene (CN105085228A)

Glycine Conjugation

-

Stepwise Process:

Table 2: Key Metrics for Mesitylene-Based Synthesis

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Mesitylene Oxidation | 95–98 | 98 |

| Acyl Chloride Formation | 98.5 | 99.8 |

| Glycine Acylation | 88 | 99.3 |

Optimization and Challenges

Catalytic Efficiency

Purification Techniques

-

Recrystallization: Methanol or ethanol preferred for removing unreacted glycine and byproducts.

-

Vacuum Distillation: Critical for isolating high-purity acyl chloride intermediates.

Emerging Methodologies

Phase-Transfer Catalysis (Kyushu University Study)

化学反应分析

Types of Reactions: 3,5-Dimethylhippuric acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed:

Oxidation: Products include 3,5-dimethylbenzoic acid and other oxidized derivatives.

Reduction: Products include 3,5-dimethylbenzyl alcohol and related compounds.

Substitution: Products vary depending on the substituent introduced, such as 3,5-dimethyl-4-nitrohippuric acid for nitration.

科学研究应用

Biomarker for Xylene Exposure

Detection and Monitoring

3,5-Dimethylhippuric acid is primarily utilized as a biomarker for assessing occupational and environmental exposure to xylene. When humans are exposed to xylene, it is metabolized into various compounds, including this compound. The concentration of this metabolite in urine correlates with the level of xylene exposure, making it an effective tool for monitoring potential health risks associated with xylene inhalation in industrial settings .

Research Findings

Studies indicate that higher urinary levels of this compound can signify increased absorption of xylene. For instance, research has shown that smokers exhibit elevated levels of this metabolite compared to non-smokers, suggesting tobacco smoke as a potential source of xylene exposure . This biomarker can thus be crucial for health surveillance in environments where xylene is prevalent.

Toxicological Studies

Acute Poisoning Cases

In toxicological research, this compound has been identified as a surrogate marker for xylene ingestion in cases of acute pesticide poisoning. A study analyzed urinary methyl hippuric acid levels in patients who ingested pesticides containing xylene. The findings highlighted that elevated levels of this metabolite were associated with poor clinical outcomes . This underscores its utility in clinical toxicology for evaluating exposure severity and potential health consequences.

Statistical Analysis

The relationship between urinary levels of this compound and the volume of ingested xylene was established through regression analysis. The derived model indicated a strong correlation between the two, emphasizing its role as a reliable indicator in acute poisoning scenarios .

Occupational Health Assessments

Workplace Safety Monitoring

In occupational health settings, measuring urinary levels of this compound assists in evaluating worker exposure to hazardous substances like xylene. Regulatory agencies can use these measurements to ensure compliance with safety standards and to implement necessary protective measures for workers exposed to solvents and other volatile organic compounds .

Guidelines and Standards

The National Institute for Occupational Safety and Health (NIOSH) has developed analytical methods for detecting this compound in urine samples. These methods help establish baseline exposure levels and inform risk assessments for workers in industries utilizing xylene .

Environmental Monitoring

Pollution Assessment

this compound can also serve as an environmental biomarker for assessing pollution levels related to industrial emissions. Its presence in biological samples can indicate contamination from industrial activities involving xylene usage . This application is crucial for environmental health studies aimed at understanding the impact of industrial pollutants on community health.

作用机制

The mechanism of action of 3,5-Dimethylhippuric acid involves its metabolism in the human body. It is primarily formed as a metabolite of trimethylbenzene, which undergoes hydroxylation and subsequent conjugation with glycine. The compound is then excreted in the urine. The molecular targets and pathways involved include the cytochrome P450 enzymes responsible for the initial hydroxylation step.

相似化合物的比较

3,4-Dimethylhippuric acid: Similar in structure but with methyl groups at the 3 and 4 positions.

2,5-Dimethylhippuric acid: Methyl groups at the 2 and 5 positions.

2,6-Dimethylhippuric acid: Methyl groups at the 2 and 6 positions.

Uniqueness: 3,5-Dimethylhippuric acid is unique due to its specific substitution pattern, which affects its chemical reactivity and metabolic pathways. The position of the methyl groups influences the compound’s physical and chemical properties, making it distinct from other dimethylhippuric acid isomers.

生物活性

3,5-Dimethylhippuric acid (3,5-DMHA) is a metabolite derived from the metabolism of xylene and is often used as a biomarker for exposure to this volatile organic compound. Understanding its biological activity is crucial for assessing health risks associated with xylene exposure, particularly in occupational settings. This article reviews the biological activity of 3,5-DMHA, focusing on its role as a biomarker, its physiological effects, and relevant case studies.

Chemical Structure and Metabolism

This compound is an aromatic compound formed by the conjugation of xylene with glycine. Its chemical structure can be represented as follows:

- Chemical Formula : C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

The primary metabolic pathway involves the conversion of xylene into methylhippuric acids (including 3,5-DMHA), which are then excreted in urine. The presence of 3,5-DMHA in urine serves as an indicator of xylene exposure.

Urinary Biomarker for Xylene Exposure

Research has established that elevated levels of 3,5-DMHA in urine correlate with xylene exposure. A study indicated that urinary methylhippuric acid levels serve as a reliable biomarker for assessing acute xylene poisoning, with concentrations significantly exceeding biological exposure indices (BEI) in cases of poisoning .

Table 1: Urinary Methylhippuric Acid Levels in Xylene Poisoning Cases

| Case No. | Urinary MHA Concentration (g/g creatinine) | Time Post-Exposure (hours) |

|---|---|---|

| 1 | 2.57 | 12 |

| 2 | 2.68 | 12 |

This correlation underscores the utility of measuring urinary methylhippuric acid levels in clinical settings to diagnose xylene exposure quickly.

Physiological Effects

The physiological effects of elevated 3,5-DMHA levels are primarily linked to neurological and hepatic functions. Acute inhalation of xylene has been associated with symptoms such as drowsiness, confusion, and agitation . Additionally, mild liver enzyme elevations (alanine aminotransferase and aspartate aminotransferase) have been observed following high-level exposures but typically return to normal within a day .

Case Studies

Several case studies highlight the biological activity and clinical relevance of 3,5-DMHA:

- Acute Xylene Poisoning : Two patients presented with neurological symptoms after unintentional exposure to paint thinner containing xylene. Urinary analysis showed significantly elevated levels of methylhippuric acid (2.57 and 2.68 g/g creatinine), confirming acute poisoning. Both patients recovered fully after supportive care .

- Occupational Exposure : A cohort study involving gas station workers showed that those exposed to xylene had higher urinary levels of methylhippuric acid compared to non-exposed individuals, suggesting chronic exposure risks associated with occupational settings .

Research Findings

Recent studies have further elucidated the relationship between urinary metabolites and respiratory health outcomes:

- A study indicated that higher urinary concentrations of volatile organic compound metabolites, including methylhippuric acids, were linked to reduced lung function parameters such as forced vital capacity (FVC) and forced expiratory volume (FEV) . This suggests that prolonged exposure to xylene may have detrimental effects on respiratory health.

Table 2: Correlation Between Urinary Metabolites and Lung Function

| Urinary Metabolite | Effect on FVC (%) | Effect on FEV (%) |

|---|---|---|

| 2-Methylhippuric acid | -2.65 | -7.77 |

| 3-Methylhippuric acid | -1.02 | -2.05 |

| 4-Methylhippuric acid | -3.13 | -4.41 |

常见问题

Q. How should researchers address low recovery rates in 3,5-DMHA assays?

- Potential fixes include:

- Sample pretreatment : Solid-phase extraction (SPE) with C18 cartridges to remove urinary interferents.

- Mobile phase optimization : Adjust SOS concentration (4 mM ideal) to enhance analyte solubility and column efficiency .

Tables

Table 1. Key HPLC Parameters for 3,5-DMHA Analysis

Table 2. Validation Metrics for 3,5-DMHA Quantification

| Metric | Acceptable Range | Method | Reference |

|---|---|---|---|

| Linearity | 1–5 µg/mL (R² ≥0.99) | Calibration curve | |

| Recovery | 96–102% | Spiked urine samples | |

| Intra-day CV | <3% | Triplicate analyses |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。